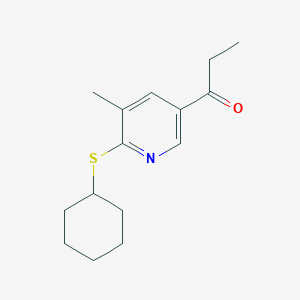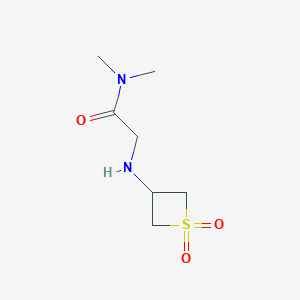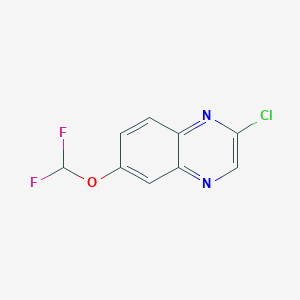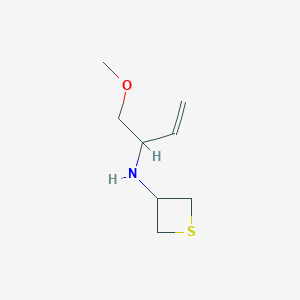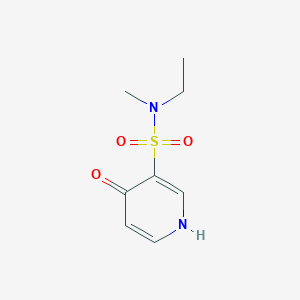
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) for oxidation . The synthetic route can be summarized as follows:
Starting Materials: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, sodium phenolates, and thiophenolate.
Reaction Conditions: Oxidation using H2O2.
Products: this compound and other thietane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can lead to the formation of 3-aryloxythietane-1,1-dioxides .
Scientific Research Applications
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other thietane derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems The compound’s effects are likely mediated through its sulfur-containing thietane ring, which can interact with various enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
- 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- 3-aryloxythietane-1,1-dioxides
- 3-phenylsulfanylthietane-1,1-dioxide
Uniqueness
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxybutan-2-yl group attached to the thietane ring. This structural feature distinguishes it from other thietane derivatives and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C7H15NO3S/c1-5(6(2)9)8-7-3-12(10,11)4-7/h5-9H,3-4H2,1-2H3 |
InChI Key |
KHRPLSXOYGZAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)

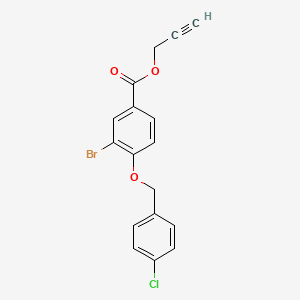
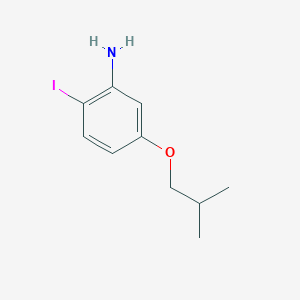
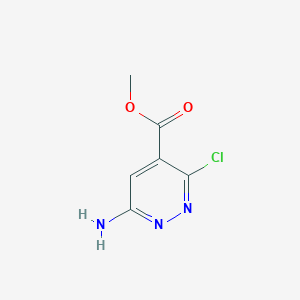
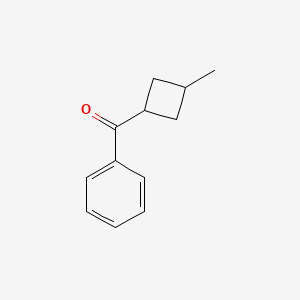
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
